molecular formula C11H21NO2 B14373331 4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde CAS No. 90862-40-1

4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde

Cat. No.: B14373331
CAS No.: 90862-40-1
M. Wt: 199.29 g/mol
InChI Key: SNVLLUMJTJCZKI-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde is a chemical compound with the molecular formula C12H23NO2. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a methoxy group, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with tert-butyl and methoxy substituents. One common method involves the alkylation of piperidine with tert-butyl bromide, followed by methoxylation using methanol in the presence of a base. The final step involves the oxidation of the piperidine derivative to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tert-butyl and methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
  • 4-tert-butyl-2-methoxypiperidine-1-carboxylic acid

Uniqueness

4-tert-Butyl-2-methoxypiperidine-1-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the piperidine ring.

Properties

CAS No.

90862-40-1

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-tert-butyl-2-methoxypiperidine-1-carbaldehyde

InChI

InChI=1S/C11H21NO2/c1-11(2,3)9-5-6-12(8-13)10(7-9)14-4/h8-10H,5-7H2,1-4H3

InChI Key

SNVLLUMJTJCZKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN(C(C1)OC)C=O

Origin of Product

United States

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